PF9601N
科学研究应用
PF9601N具有广泛的科学研究应用:
作用机制
PF9601N主要通过抑制单胺氧化酶B (MAO-B)发挥作用,MAO-B是一种负责分解大脑中多巴胺的酶 . 通过抑制MAO-B,this compound提高多巴胺水平,从而在帕金森病中提供症状缓解。 此外,this compound已被证明可通过与孔形成结构相互作用并表现出抗氧化性能来阻止线粒体通透性转变,这是一个与细胞死亡相关的过程 . 这种双重作用机制使this compound成为神经保护的有希望的候选药物 .
生化分析
Biochemical Properties
PF9601N selectively inhibits MAO-B in mouse brain homogenates ex vivo . It interacts with the enzyme MAO-B, leading to its inhibition . This interaction is crucial for its role in biochemical reactions, particularly those related to the pathophysiology of neurodegenerative diseases like PD .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. In an acute in vivo model of excitotoxicity induced by the local administration of kainic acid during striatal microdialysis in adult rats, this compound reduced the kainate-evoked release of glutamate and aspartate and increased taurine release . It also resulted in a significant reduction in the kainate-induced astrocytosis, microgliosis, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding and inhibition of the enzyme MAO-B . This inhibition prevents the breakdown of certain neurotransmitters in the brain, thereby increasing their availability and enhancing neuronal communication . This mechanism is thought to underlie the neuroprotective effects of this compound observed in models of PD .
Dosage Effects in Animal Models
In animal models, this compound has been shown to prevent MPTP-induced reductions in dopamine levels in the striatum of 8- to 9-week-old mice when administered at doses ranging from 29.5 to 8.47 µmol/kg . It also prevents MPTP-induced lesions in 9- to 10-month-old mice at a dose of 0.027 µmol/kg .
准备方法
PF9601N的合成涉及多个步骤,从吲哚衍生物的制备开始。合成路线通常包括:
吲哚核的形成: 这是通过费歇尔吲哚合成或其他合适的方法实现的。
苄氧基的引入:
用炔丙基胺烷基化: 最后一步是将吲哚衍生物与炔丙基胺烷基化,得到this compound.
This compound的工业生产方法没有详细记录,但它们很可能涉及优化上述合成路线,以确保高产率和纯度。
化学反应分析
PF9601N会经历几种类型的化学反应:
氧化: 作为单胺氧化酶B抑制剂,this compound可以发生由细胞色素P450酶,特别是CYP3A催化的氧化反应.
取代: 该化合物可以参与取代反应,特别是涉及苄氧基的反应。
环加成: This compound含有炔烃部分,可以与含有叠氮化物部分的分子发生铜催化的叠氮化物-炔烃环加成(CuAAC)反应.
这些反应中常用的试剂和条件包括细胞色素P450酶等氧化剂,环加成的铜催化剂,以及各种用于取代反应的亲核试剂。 这些反应形成的主要产物包括氧化代谢产物和环加成产物 .
相似化合物的比较
PF9601N经常与其他MAO-B抑制剂进行比较,如苯乙胺(司来吉兰)和雷沙吉兰。以下是比较的一些要点:
其他类似化合物包括ASS234,这是一种结合了this compound和多奈哌齐特特性的杂合化合物,以及康蒂利桑特,这是一种具有神经保护作用的多靶点定向配体 .
属性
IUPAC Name |
N-[(5-phenylmethoxy-1H-indol-2-yl)methyl]prop-2-yn-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c1-2-10-20-13-17-11-16-12-18(8-9-19(16)21-17)22-14-15-6-4-3-5-7-15/h1,3-9,11-12,20-21H,10,13-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPNAYXYKXAKJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNCC1=CC2=C(N1)C=CC(=C2)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133845-63-3 | |
Record name | 133845-63-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。